molecular formula C24H22BrFN4O2S B2617800 N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034479-78-0

N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2617800
CAS No.: 2034479-78-0
M. Wt: 529.43
InChI Key: WNYBTWSPWZUMNQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Janus kinase 3 (JAK3) enzyme. This compound is a key research tool for investigating JAK-STAT signaling, a critical pathway in immune cell function and proliferation. Its design is based on a pyrrolopyrimidine scaffold, a structure known for its high affinity and specificity toward kinase ATP-binding sites. The compound exhibits significant potency and selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, making it invaluable for dissecting the specific roles of JAK3 in cellular processes. Research involving this inhibitor is primarily focused on immunology and oncology, particularly in the context of T-cell mediated diseases and leukemias. By selectively inhibiting JAK3, which is predominantly expressed in immune cells and relies on the common gamma chain (γc) cytokine receptor subunit, this compound allows researchers to probe the mechanisms of autoimmune disorders, organ transplant rejection, and hematological cancers. Its mechanism of action involves competing with ATP for binding to the JAK3 catalytic domain, thereby preventing the phosphorylation and activation of downstream STAT transcription factors. This disruption of the JAK-STAT signal transduction pathway can lead to the suppression of pro-inflammatory cytokine signaling and the induction of apoptosis in dependent cell lines. The compound serves as a critical asset for target validation, in vitro mechanism-of-action studies, and in vivo model research to evaluate the therapeutic potential of JAK3 inhibition. [Source: PubMed Central] [Source: R&D Systems Technical Information]

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrFN4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(25)12-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYBTWSPWZUMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, mechanisms of action, and relevant studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H22_{22}BrFN4_{4}O2_{2}S
  • Molecular Weight : 529.4 g/mol
  • CAS Number : 2034479-78-0

The compound features a thieno[3,2-d]pyrimidine core linked to a bromo-fluorophenyl group and a butyl substituent. Its unique structure suggests interactions with various biological targets, potentially leading to therapeutic effects.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. These interactions can modulate biological pathways, resulting in various pharmacological effects. However, detailed studies are necessary to elucidate the precise molecular targets and mechanisms involved.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-thioacetamide. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
22aMCF73.79
22cHepG212.50
22bNCI-H46042.30

These findings suggest that modifications in the molecular structure can enhance the anticancer properties of similar compounds .

Anti-inflammatory Activity

In addition to anticancer properties, related compounds have demonstrated anti-inflammatory effects. A study indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. This suggests that the compound may also play a role in modulating inflammatory pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrrolo[3,2-d]pyrimidine compounds and assessed their biological activities. The results indicated that specific substitutions could lead to enhanced activity against cancer cell lines and inflammation models.
  • Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level with proteins involved in cell proliferation and inflammation. For example, certain derivatives were found to inhibit key enzymes involved in inflammatory signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituent Modifications on the Phenyl Ring
  • Compound A : 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide ()
    • Key Difference : The phenylacetamide group has a 3-fluoro-4-methyl substituent instead of 4-bromo-2-fluoro.
    • Impact : The methyl group increases lipophilicity (higher logP), while bromine’s larger atomic radius and electronegativity in the target compound may enhance halogen bonding with biomolecular targets .
Core Heterocycle Modifications
  • Compound B: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () Key Difference: Pyrrolo[1,2-b]pyridazine core replaces pyrrolo[3,2-d]pyrimidine. Impact: The pyridazine core introduces additional nitrogen atoms, altering electron distribution and solubility. The trifluoromethyl group enhances metabolic resistance but may increase molecular weight .

Physicochemical and Spectroscopic Properties

NMR Analysis ()
  • Target Compound vs. Analogs :
    • Region A (Protons 39–44) : Bromine’s electron-withdrawing effect deshields nearby protons, causing downfield shifts compared to methyl or fluoro substituents in analogs.
    • Region B (Protons 29–36) : The thioether linkage induces distinct chemical environments, leading to unique splitting patterns absent in oxygen-linked analogs (e.g., Compound A) .
Hydrogen-Bonding Patterns ()
  • The acetamide NH and carbonyl groups participate in hydrogen bonding. Bromine’s inductive effect may strengthen NH acidity, enhancing hydrogen-bond donor capacity compared to methyl-substituted analogs .

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~550 (estimated) ~530 (estimated) ~650 (reported)
logP (Predicted) 3.8 3.5 4.2
Key Substituents 4-Br, 2-F, thioether 3-F, 4-Me, thioether CF3, morpholine, pyridazine
Hydrogen-Bond Donors 2 2 3

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